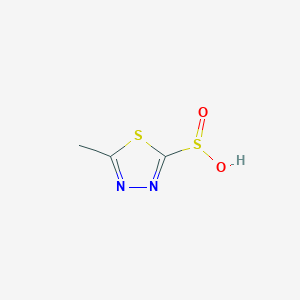
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, attached to a tetrahydrofuran ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and 2,2-dimethyltetrahydrofuran.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF). A base like sodium hydride (NaH) is used to deprotonate the phenol, followed by the addition of the tetrahydrofuran derivative.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the coupling reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the phenyl ring can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of the target compound.
2-Bromo-4-fluorophenylacetonitrile: Another fluorinated and brominated compound with different applications.
(2-Bromo-4-fluorophenyl)methanesulfonyl chloride: Used in different chemical reactions and applications.
Uniqueness
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14BrFO |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
5-(2-bromo-4-fluorophenyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C12H14BrFO/c1-12(2)6-5-11(15-12)9-4-3-8(14)7-10(9)13/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
BAMNEUFIPSKKPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)C2=C(C=C(C=C2)F)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



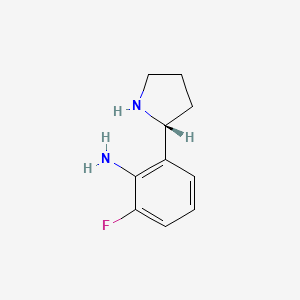
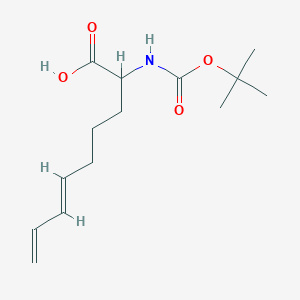
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)
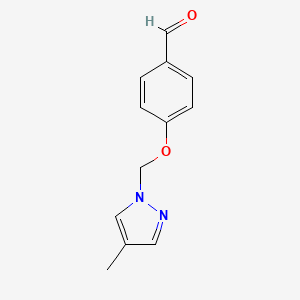
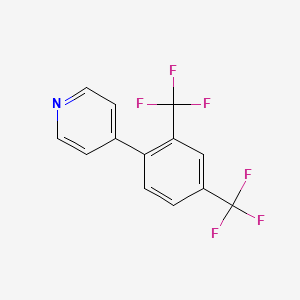

![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
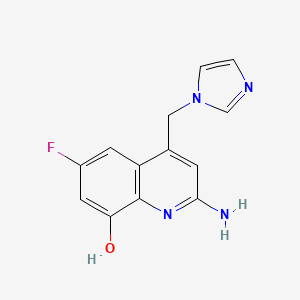
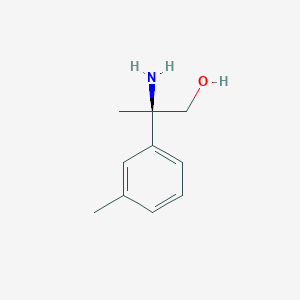
![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)
